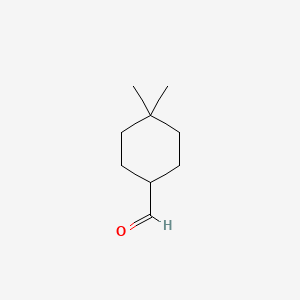

4,4-Dimethylcyclohexane-1-carbaldehyde

Description

Structural Classification and Significance within Alicyclic Aldehyde Chemistry

Structurally, 4,4-Dimethylcyclohexane-1-carbaldehyde is classified as a substituted alicyclic aldehyde. lookchem.com The term "alicyclic" indicates that it contains one or more carbon rings that are not aromatic. lookchem.com The core of the molecule is a cyclohexane (B81311) ring, a six-membered saturated carbon ring. A "carbaldehyde" designation signifies an aldehyde functional group (–CHO) is appended to this ring. britannica.com The locants "4,4-dimethyl" specify the presence of two methyl groups (CH₃) attached to the fourth carbon atom of the cyclohexane ring, relative to the aldehyde group at position one.

Alicyclic aldehydes as a class are valuable intermediates in organic synthesis and are utilized in the production of various chemicals. lookchem.combyjus.com They are found in applications ranging from the manufacture of resins and plasticizers to their use as ingredients in perfumes and flavorings. byjus.comnih.govgeeksforgeeks.org The significance of this compound within this chemical family stems from its specific structural features. The gem-dimethyl group on the cyclohexane ring introduces steric bulk and can influence the molecule's conformational preferences and reactivity in synthetic transformations. This substitution pattern makes it a useful building block for creating more complex molecules with specific stereochemical and structural requirements.

Interactive Table: Computed Properties of this compound

| Property | Value |

|---|---|

| Monoisotopic Mass | 140.120115130 Da nih.govuni.lu |

| XLogP3-AA (Predicted) | 2.5 nih.gov |

| Topological Polar Surface Area | 17.1 Ų nih.gov |

| Heavy Atom Count | 10 nih.gov |

| Complexity | 117 nih.gov |

Historical Context and Emergence in Organic Synthesis Literature

While a definitive historical account detailing the first synthesis of this compound is not prominent in scientific literature, its emergence is tied to the broader development of synthetic organic chemistry. Compounds of this type are generally prepared as intermediates for more complex targets or as components for structure-activity relationship studies.

Its presence in the catalogs of chemical suppliers indicates its availability for research and development purposes. sigmaaldrich.comachemblock.com The literature on related compounds, such as dimethyl-cyclohexene carbaldehydes used as fragrance ingredients, suggests that aldehydes based on the dimethylcyclohexane scaffold are of interest for their sensory properties and as versatile synthetic intermediates. google.com For example, the synthesis of related structures like 4,4-dimethyl-2-cyclohexen-1-one (B91216) is well-documented, highlighting the utility of the 4,4-dimethylcyclohexane backbone in synthetic routes. chemicalbook.com The compound appears in the literature primarily as a building block, valued for the specific structural motif it provides to synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2)5-3-8(7-10)4-6-9/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEIBLQPASHLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394734-96-4 | |

| Record name | 4,4-dimethylcyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethylcyclohexane 1 Carbaldehyde and Its Derivatives

Direct Synthetic Approaches to 4,4-Dimethylcyclohexane-1-carbaldehyde

The direct synthesis of this compound can be approached through several established organic transformations, although literature specifically detailing the synthesis of this exact compound is sparse. General methods for the preparation of cyclohexanecarbaldehydes can, however, be applied.

One plausible and industrially significant method is the hydroformylation of a corresponding alkene. mtak.huresearchgate.netnih.gov This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by rhodium or cobalt complexes. mtak.hu For the synthesis of this compound, the precursor would be 4,4-dimethylmethylenecyclohexane. The reaction with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a suitable catalyst would yield the desired aldehyde. The regioselectivity of the hydroformylation can be influenced by the choice of catalyst and reaction conditions to favor the formation of the terminal aldehyde.

Another common strategy involves the oxidation of the corresponding primary alcohol , 4,4-dimethylcyclohexylmethanol. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are frequently used to convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Alternatively, the reduction of a suitable carboxylic acid derivative , such as 4,4-dimethylcyclohexanecarboxylic acid or its corresponding ester, can also afford the target aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) are effective for the partial reduction of esters to aldehydes, especially at low temperatures. The direct reduction of the carboxylic acid can also be achieved using specific reducing agents, though this is often more challenging.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound, where substituents are introduced at the 1-position, requires more intricate synthetic planning. These syntheses often commence from a readily available starting material like 4,4-dimethylcyclohexanone (B1295358).

Elaboration to 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde

The synthesis of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde would likely involve the initial α-alkylation of 4,4-dimethylcyclohexanone. The enolate of the ketone, generated by a strong base such as lithium diisopropylamide (LDA), can be reacted with a suitable two-carbon electrophile containing a fluorine atom or a precursor. For instance, reaction with a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane, would introduce the desired side chain. Subsequent introduction of the carbaldehyde group at the 1-position would then be necessary. This could potentially be achieved through a variety of methods, including a formylation reaction or a multi-step sequence involving the introduction of a one-carbon unit that can be converted to an aldehyde.

Preparation of 1-(2-Hydroxyethyl)-4,4-dimethylcyclohexane-1-carbaldehyde

A similar strategy based on the α-alkylation of 4,4-dimethylcyclohexanone can be envisioned for the synthesis of 1-(2-Hydroxyethyl)-4,4-dimethylcyclohexane-1-carbaldehyde. The enolate of 4,4-dimethylcyclohexanone could be reacted with ethylene (B1197577) oxide, which would introduce the 2-hydroxyethyl group at the α-position. Following the installation of the hydroxyethyl (B10761427) side chain, the next step would be the introduction of the carbaldehyde group at the same carbon. As with the fluoro derivative, this would represent a significant synthetic challenge, potentially requiring a multi-step transformation to achieve the desired 1,1-disubstituted pattern.

Strategies for Incorporating the 4,4-Dimethylcyclohexane Carbaldehyde Moiety into Complex Architectures

The 4,4-dimethylcyclohexane unit, often derived from 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), can be incorporated into more complex molecular frameworks through various synthetic strategies, including multicomponent reactions and spiroannulation methodologies.

Multicomponent Reactions Utilizing Aldehydes with Dimethylcyclohexane-1,3-diones (e.g., 5,5-dimethylcyclohexane-1,3-dione)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Dimedone is a common reactant in such reactions, often in combination with an aldehyde and other components. These reactions provide efficient access to a wide variety of heterocyclic and carbocyclic structures.

A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis and its variations, which can be adapted to produce polyhydroquinolines. In a typical four-component reaction, an aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) are condensed to form the polyhydroquinoline core. mtak.hursc.orgnih.govgoogle.comresearchgate.net This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps. The aldehyde component dictates the substituent at the 4-position of the resulting heterocyclic ring.

Similarly, the reaction of an aldehyde, dimedone, and an amine or ammonium acetate can lead to the formation of acridinediones . beilstein-journals.orgnih.govmdpi.com These reactions are often carried out under thermal or catalytic conditions and provide a straightforward route to these fused heterocyclic systems.

Another important class of compounds synthesized from aldehydes and dimedone are xanthenediones . The condensation of an aldehyde with two equivalents of dimedone, typically under acidic catalysis, results in the formation of a tetraketone intermediate which then cyclizes to the xanthenedione core. researchgate.netnih.govresearchgate.netdndi.orgachemblock.comrsc.orgnih.gov

These multicomponent reactions showcase the versatility of the dimethylcyclohexane dione (B5365651) scaffold in building molecular complexity, where the aldehyde partner plays a crucial role in the final structure.

Spiroannulation Methodologies Involving Dimethylcyclohexane Dione-Derived Ylides for Carbaldehyde-containing Spirocycles

Spirocycles, compounds containing two rings that share a single atom, are an important class of molecules with unique three-dimensional structures. dndi.org Spiroannulation methodologies involving ylides derived from dimethylcyclohexane diones offer a pathway to such structures. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. numberanalytics.com

While specific examples detailing the synthesis of carbaldehyde-containing spirocycles from dimethylcyclohexane dione-derived ylides are not abundant in the literature, the general principles of ylide chemistry suggest a feasible approach. A sulfonium (B1226848) or phosphonium (B103445) ylide could be generated from a suitable precursor derived from dimedone. This ylide could then react with an appropriate electrophile in a [4+1] annulation reaction to construct the spirocyclic skeleton. researchgate.net For instance, a reaction with a suitable three-carbon electrophile could potentially lead to a spirocyclic system where one of the rings is a five-membered ring containing a carbaldehyde group or a precursor that can be readily converted to it. The reactivity of the ylide and the electrophile would need to be carefully controlled to achieve the desired spiroannulation.

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethylcyclohexane 1 Carbaldehyde

Condensation Reactions Involving the Carbaldehyde Moiety

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step, often leading to the formation of a double bond.

Wittig Reaction: This reaction converts aldehydes and ketones into alkenes using a triphenyl phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org The reaction is a versatile method for C=C bond formation. masterorganicchemistry.com The mechanism is thought to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org For aldehydes, the stereochemistry of the resulting alkene depends on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org While the Wittig reaction can be slow or low-yielding with sterically hindered ketones, it is generally effective for aldehydes. libretexts.orgbyjus.com

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.orgnumberanalytics.com The reaction involves a nucleophilic addition followed by dehydration to produce an α,β-unsaturated product. wikipedia.org The use of a mild base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org This method is a cornerstone for C-C bond formation in organic synthesis. researchgate.net

Aldol Condensation: The aldol condensation involves the reaction of an enolate with a carbonyl compound. While 4,4-dimethylcyclohexane-1-carbaldehyde can act as the electrophilic component (the species being attacked by an enolate), its participation as the nucleophilic component (forming an enolate itself) in a self-condensation is difficult. stackexchange.com Aldol reactions that generate quaternary carbon centers are often challenging due to steric hindrance at the reacting α-carbon. stackexchange.com Furthermore, for a condensation reaction (which involves dehydration) to occur, there must be a second α-hydrogen to be eliminated, which is not possible if the α-carbon becomes a quaternary center after the initial addition. stackexchange.com

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group is readily transformed through oxidation and reduction, providing pathways to carboxylic acids and primary alcohols, respectively.

Oxidation: Aldehydes are easily oxidized to carboxylic acids by a variety of oxidizing agents, a key difference from ketones which are generally resistant to oxidation except under harsh conditions. chemguide.co.ukncert.nic.in

Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and chromic acid (Jones reagent, CrO₃ in aqueous acid) effectively convert aldehydes to carboxylic acids. ncert.nic.inlibretexts.orgyoutube.com

Mild Oxidants: Even mild oxidizing agents can effect this transformation. ncert.nic.in Tollens' reagent, which contains the diamminesilver(I) ion ([Ag(NH₃)₂]⁺), oxidizes aldehydes, producing a characteristic silver mirror on the reaction vessel. chemguide.co.uklibretexts.org Fehling's solution, containing Cu²⁺ ions, is another mild oxidant that gives a red-brown precipitate of copper(I) oxide in the presence of an aldehyde. ncert.nic.in

Reduction: Aldehydes can be reduced to primary alcohols using several common reducing agents. britannica.com

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. britannica.comchemguide.co.uk LiAlH₄ is a stronger reducing agent, while NaBH₄ is milder and can be used in protic solvents like alcohols or water. britannica.comchemguide.co.uk

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as nickel, palladium, or platinum can also reduce aldehydes to primary alcohols. britannica.com

Complete Reduction (Deoxygenation): To reduce the aldehyde group completely to a methyl group (R-CHO → R-CH₃), harsher methods are required. The Wolff-Kishner reaction (using hydrazine, H₂NNH₂, and a strong base) or the Clemmensen reaction (using zinc-mercury amalgam, Zn(Hg), and strong acid) can achieve this deoxygenation. britannica.com

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇, or CrO₃ (Jones Reagent) | 4,4-Dimethylcyclohexane-1-carboxylic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4,4-Dimethylcyclohexane-1-carboxylate & Silver mirror | |

| Fehling's Solution (Cu²⁺) | 4,4-Dimethylcyclohexane-1-carboxylate & Cu₂O precipitate | |

| Reduction | NaBH₄ or LiAlH₄ | (4,4-Dimethylcyclohexyl)methanol |

| H₂ / Ni, Pd, or Pt | (4,4-Dimethylcyclohexyl)methanol | |

| H₂NNH₂, KOH (Wolff-Kishner) | 1,1,4-Trimethylcyclohexane |

Stereochemical Considerations in Transformations of Substituted Cyclohexane (B81311) Carbaldehydes

The stereochemistry of reactions involving substituted cyclohexanes is profoundly influenced by the conformational preferences of the ring system. The cyclohexane ring exists predominantly in a chair conformation to minimize strain.

For this compound, the bulky gem-dimethyl group at the C4 position effectively prevents ring flipping. This anchors the conformation. The carbaldehyde group at C1 will preferentially occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. utdallas.edulibretexts.org This conformational bias is a key factor in determining the stereochemical outcome of nucleophilic additions.

The attack of a nucleophile on the carbonyl group can, in principle, occur from two faces:

Axial Attack: The nucleophile approaches from the axial face of the ring.

Equatorial Attack: The nucleophile approaches from the equatorial face.

The preferred trajectory of attack is governed by a combination of steric and electronic factors. For cyclohexanones and related aldehydes, the axial approach is often favored for small nucleophiles as it avoids steric hindrance from the adjacent equatorial hydrogens. This leads to the formation of an equatorial alcohol, which is typically the thermodynamically more stable product. However, for bulky nucleophiles, an equatorial attack might become more favorable to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

The conformational rigidity of the 4,4-dimethylcyclohexane system means that the relative stereochemistry of the products is highly predictable, making it a useful substrate for studying diastereoselective reactions. nih.gov

Theoretical and Experimental Mechanistic Elucidation of Related Aldehyde Transformations

Mechanistic studies, both computational and experimental, provide deep insights into the reaction pathways of aldehydes.

Nucleophilic Addition Kinetics: Kinetic studies of nucleophilic addition to carbonyls reveal the factors influencing reaction rates. researchgate.net The rate is sensitive to the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. masterorganicchemistry.com Theoretical studies, such as those on cyanohydrin formation, have explored the role of catalysts and solvent molecules in stabilizing transition states and directing stereochemistry. nih.gov For example, computational models have shown that water molecules can form a hydrogen-bonded network that facilitates the nucleophilic attack in certain aldol reactions. researchgate.net

Wittig Reaction Mechanism: The mechanism of the Wittig reaction has been a subject of considerable research. While an initial betaine (B1666868) intermediate was once postulated, strong evidence now supports a mechanism involving a concerted [2+2] cycloaddition between the ylide and the aldehyde to directly form an oxaphosphetane intermediate under lithium-salt-free conditions. wikipedia.orglibretexts.org The subsequent retro-[2+2] cycloaddition of this four-membered ring intermediate yields the alkene and triphenylphosphine oxide. masterorganicchemistry.com The stereoselectivity of the reaction is determined by the kinetics of the formation of the cis- or trans-substituted oxaphosphetane.

Organocatalysis: The activation of aldehydes using organocatalysts is a significant area of modern organic synthesis. acs.org For instance, in some aldol reactions, proline-derived catalysts have been shown to facilitate the reaction in aqueous media, with computational studies indicating that water molecules play a direct role in the transition state. researchgate.net These studies help in the rational design of catalysts for achieving high yields and stereoselectivities.

Advanced Spectroscopic and Structural Characterization of 4,4 Dimethylcyclohexane 1 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4,4-Dimethylcyclohexane-1-carbaldehyde, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methine proton at C1, the methylene (B1212753) protons of the cyclohexane (B81311) ring, and the methyl protons. The aldehyde proton (CHO) would appear as a characteristic singlet or a doublet at a downfield chemical shift, typically in the range of 9.5-10.0 ppm. The methine proton attached to the same carbon as the aldehyde group (C1-H) would likely be found further upfield. The geminal methyl groups at the C4 position are chemically equivalent and would present as a sharp singlet. The cyclohexane ring protons would exhibit complex splitting patterns due to axial and equatorial dispositions and their coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying each unique carbon environment. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically appearing in the region of 200-205 ppm. The quaternary carbon at C4, bonded to the two methyl groups, would also be readily identifiable. The remaining carbons of the cyclohexane ring and the two equivalent methyl carbons would appear at characteristic upfield shifts.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 200-205 |

| C1 | 50-60 |

| C2, C6 | 25-35 |

| C3, C5 | 30-40 |

| C4 | 30-40 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1720-1740 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde proton, which usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum would also display characteristic C-H stretching and bending vibrations for the cyclohexane ring and the methyl groups in the region of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, though its intensity can vary. The symmetric C-H stretching vibrations of the methyl and methylene groups, as well as the skeletal vibrations of the cyclohexane ring, are often strong and well-defined in Raman spectra.

Key Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1720-1740 |

| Aldehyde C-H | Stretch | ~2720 and ~2820 |

| Alkane C-H | Stretch | 2850-3000 |

| CH₂ | Scissoring | ~1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 140.23 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 140.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for aliphatic aldehydes. A prominent fragmentation would be the alpha-cleavage, involving the loss of the formyl group (•CHO, 29 Da) or a hydrogen atom (H•, 1 Da), leading to fragments at m/z 111 and 139, respectively. Another common fragmentation pathway is the McLafferty rearrangement, if a gamma-hydrogen is available for transfer, which would result in the loss of a neutral alkene molecule. Cleavage of the cyclohexane ring could also lead to a variety of smaller fragment ions.

X-ray Crystallography of this compound Derivatives

There is no publicly available information on the X-ray crystal structure of this compound or its simple derivatives. To obtain a crystal structure, the compound would first need to be synthesized, purified, and then crystallized into a single crystal of suitable quality for X-ray diffraction analysis.

If a crystal structure were to be determined, it would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed analysis of the cyclohexane ring conformation (likely a chair conformation) and the orientation of the aldehyde and dimethyl substituents. The gem-dimethyl group at the C4 position would likely influence the ring puckering.

The crystal packing would be governed by various non-covalent interactions. In the absence of strong hydrogen bond donors, the primary interactions would likely be weak C-H···O hydrogen bonds, where the aldehyde oxygen acts as an acceptor. These interactions, along with van der Waals forces, would dictate the formation of the three-dimensional supramolecular architecture in the solid state. Due to the absence of aromatic rings, C-H···π interactions would not be present.

Other Advanced Analytical Methods (e.g., UV-Vis Spectroscopy)

UV-Vis Spectroscopy: As an aliphatic aldehyde, this compound is expected to exhibit a weak absorption band in the ultraviolet-visible (UV-Vis) spectrum corresponding to the n → π* electronic transition of the carbonyl group. This absorption typically occurs in the region of 270-300 nm with a low molar absorptivity (ε). A much stronger π → π* transition would be expected at shorter wavelengths, below 200 nm.

Applications of 4,4 Dimethylcyclohexane 1 Carbaldehyde As a Synthetic Synthon

Role in the Construction of Diverse Heterocyclic Frameworks

Aldehydes are fundamental building blocks in the synthesis of a vast number of heterocyclic compounds. They can act as electrophiles in cyclization and condensation reactions to form rings containing heteroatoms like nitrogen, oxygen, or sulfur. For instance, in reactions for the synthesis of pyrazolo[3,4-b]pyridines, an aldehyde is a key component. nih.govresearchgate.net Similarly, the synthesis of nicotinonitrile derivatives, which are precursors to various biologically active molecules, often involves the condensation of an aldehyde with other reagents. ekb.egnih.gov

Utility in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are a powerful tool for generating molecular diversity. rug.nlnih.gov Aldehydes are frequently employed as one of the key components in many named MCRs, including the Ugi, Passerini, Biginelli, and Hantzsch reactions. organic-chemistry.org These reactions allow for the rapid assembly of complex, drug-like scaffolds from simple starting materials.

The utility of aldehydes in MCRs is well-documented for creating diverse molecular scaffolds. researchgate.net For example, a similar compound, cyclohexane (B81311) carboxyaldehyde, has been used in a Passerini three-component reaction. rug.nl This suggests that 4,4-Dimethylcyclohexane-1-carbaldehyde could theoretically be employed in various MCRs to introduce a gem-dimethylcyclohexyl moiety, thereby increasing the three-dimensional complexity and lipophilicity of the resulting compound libraries. However, specific published examples of MCRs utilizing this compound could not be identified in the search results.

Intermediate in Complex Molecule Construction

The aldehyde group is readily transformed into a wide range of other functional groups, making aldehydes valuable intermediates in multi-step syntheses. Standard transformations include oxidation to a carboxylic acid, reduction to an alcohol, conversion to alkenes via the Wittig reaction, and formation of carbon-nitrogen bonds through reductive amination.

Given this reactivity, this compound can be considered a potential intermediate for introducing the 4,4-dimethylcyclohexyl group into more complex target molecules. The conversion of the aldehyde to other functionalities would be a key step in a longer synthetic sequence. Despite this potential, specific examples of its use as a documented intermediate in the total synthesis of complex natural products or pharmaceuticals were not found in the surveyed literature.

Potential for Derivatization Towards Functional Molecules

The derivatization of aldehydes is a common strategy to create new functional molecules. The aldehyde can react with a variety of nucleophiles to form imines, oximes, hydrazones, and acetals, among other derivatives. These reactions can be used to install new functionalities or to link the 4,4-dimethylcyclohexyl core to other molecular fragments. For instance, the derivatization of aldehydes with specific reagents is a common practice for analytical purposes, such as enhancing detection in chromatography. researchgate.net

This inherent reactivity implies a strong potential for the derivatization of this compound to generate novel molecules with tailored properties for materials science, agrochemicals, or pharmaceuticals. The gem-dimethyl group on the cyclohexane ring provides steric bulk and conformational locking, which could influence the properties of the resulting derivatives. Nevertheless, dedicated studies focusing on the synthesis and characterization of functional molecules derived from this compound are not extensively reported.

Degradation Pathways and Stability of 4,4 Dimethylcyclohexane 1 Carbaldehyde

Investigation of Thermal Degradation Mechanisms

The thermal stability of an organic molecule is intrinsically linked to the strength of its chemical bonds. In the case of 4,4-Dimethylcyclohexane-1-carbaldehyde, the carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds of the cyclohexane (B81311) ring and the bonds within the aldehyde functional group are susceptible to cleavage at elevated temperatures.

Research on the thermal decomposition of related cyclic compounds, such as cyclohexane, reveals that the primary initiation reaction involves the fission of a C-C bond within the ring. rsc.org This process leads to the formation of a diradical intermediate, which can then undergo a series of subsequent reactions, including isomerization and further fragmentation. rsc.org For this compound, the presence of the aldehyde group and the gem-dimethyl substitution on the cyclohexane ring would influence the specific bond dissociation energies and, consequently, the preferred fragmentation patterns.

At high temperatures, a likely thermal degradation pathway for this compound would be initiated by the homolytic cleavage of a C-C bond in the cyclohexane ring, leading to a diradical species. This intermediate could then undergo intramolecular hydrogen transfer or further bond scission to yield smaller, more volatile organic compounds. Another plausible mechanism is the decarbonylation of the aldehyde group, a common thermal reaction for aldehydes, which would result in the formation of carbon monoxide and a corresponding dimethylcyclohexane radical.

| Temperature Range (°C) | Potential Primary Degradation Products | Proposed Initial Mechanism |

| 200 - 400 | 4,4-Dimethylcyclohexanecarboxylic acid | Oxidation (if oxygen is present) |

| 400 - 600 | 1,1-Dimethyl-4-vinylcyclohexane, Carbon Monoxide | Decarbonylation, Ring Opening |

| > 600 | Methane, Ethene, Propene, Isobutene | C-C Bond Fission, Fragmentation |

This table presents hypothetical data based on general principles of organic chemistry due to the absence of specific experimental studies on this compound.

Photochemical Stability and Degradation Processes

The absorption of ultraviolet (UV) radiation can induce electronic transitions in organic molecules, leading to the formation of excited states that can undergo various photochemical reactions. The carbonyl group of the aldehyde in this compound is a chromophore that can absorb UV light, initiating photochemical degradation.

Studies on the photochemistry of cyclic ketones, which share the carbonyl chromophore with aldehydes, have shown that Norrish Type I and Type II reactions are common degradation pathways. acs.orgacs.org The Norrish Type I cleavage involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon atom in the ring, forming a diradical. This diradical can then undergo decarbonylation, ring closure to form an unsaturated isomer, or react with other molecules. The Norrish Type II reaction, which requires the presence of a gamma-hydrogen, involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of a biradical that can cleave to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative.

For this compound, Norrish Type I cleavage would be a highly probable photochemical pathway, leading to the expulsion of carbon monoxide and the formation of a dimethylcyclohexyl radical. Subsequent reactions of this radical could lead to a variety of hydrocarbon products. The efficiency of these photochemical processes would be dependent on the wavelength of the incident light and the presence of photosensitizers or quenchers in the environment.

The following table outlines the potential products of the photochemical degradation of this compound.

| Photochemical Process | Excitation Wavelength (nm) | Potential Primary Photoproducts |

| Norrish Type I Cleavage | 280 - 320 | 1,1-Dimethylcyclohexane, Carbon Monoxide |

| Photoisomerization | 250 - 300 | Unsaturated bicyclic alcohols |

| Photooxidation (in air) | 300 - 400 | 4,4-Dimethylcyclohexanecarboxylic acid |

This table is illustrative and based on known photochemical reactions of cyclic carbonyl compounds, as specific data for this compound is not available.

Chemical Stability under Varying Environmental Conditions

The chemical stability of this compound is influenced by environmental factors such as pH, the presence of oxidizing agents, and interaction with other chemical species. Aldehydes, in general, are susceptible to oxidation, particularly in the presence of air (autoxidation). researchgate.net

The autoxidation of aldehydes is a free-radical chain reaction that leads to the formation of carboxylic acids. researchgate.net This process can be initiated by light, heat, or the presence of radical initiators. researchgate.net For this compound, autoxidation would result in the formation of 4,4-Dimethylcyclohexanecarboxylic acid. The rate of this reaction is often accelerated by the presence of transition metal ions which can act as catalysts. To enhance the shelf-life of products containing such aldehydes, antioxidants are frequently added to inhibit this oxidative degradation. fragranceschool.eu

The stability of this compound in aqueous environments would be pH-dependent. Under acidic or basic conditions, aldehydes can undergo hydration to form geminal diols. While this equilibrium usually lies on the side of the aldehyde for simple structures, the rate of hydration and subsequent reactions can be influenced by pH. In strongly acidic or basic media, aldol (B89426) condensation or Cannizzaro-type reactions could potentially occur, although the steric hindrance from the gem-dimethyl group might reduce the rates of these reactions.

The table below summarizes the expected stability of this compound under different chemical conditions.

| Environmental Condition | Primary Degradation Pathway | Major Degradation Product | Relative Stability |

| Aerobic, sunlight exposure | Photo-oxidation/Autoxidation | 4,4-Dimethylcyclohexanecarboxylic acid | Low |

| Anaerobic, dark | Minimal degradation | - | High |

| Acidic aqueous solution (pH < 4) | Acid-catalyzed hydration/isomerization | 4,4-Dimethylcyclohexane-1,1-diol | Moderate |

| Alkaline aqueous solution (pH > 10) | Base-catalyzed reactions | Cannizzaro/Aldol products (minor) | Moderate to Low |

This data is predictive and based on the established chemical reactivity of aldehydes and cyclic organic compounds.

Future Research on this compound: A Chemical Perspective

The field of organic chemistry is constantly evolving, with a continuous drive towards the development of more efficient, sustainable, and versatile chemical entities and processes. Within this landscape, this compound, a substituted cyclic aldehyde, presents a platform for future research endeavors. This article explores potential future research directions and perspectives in the chemistry of this compound, focusing on novel synthesis, reactivity, characterization, computational modeling, and applications.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4,4-Dimethylcyclohexane-1-carbaldehyde, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aldehyde proton (δ ~9-10 ppm) and cyclohexane ring substituents. For example, geminal dimethyl groups (4,4-dimethyl) will show distinct splitting patterns in H NMR .

- Infrared Spectroscopy (IR) : The carbonyl stretch (C=O) of the aldehyde group should appear near 1720 cm, while cyclohexane C-H stretches are observed at 2800-3000 cm.

- Mass Spectrometry (MS) : High-resolution MS can confirm the molecular ion (M) and fragmentation patterns, such as loss of the aldehyde group (M-28).

- Chromatography : HPLC or GC-MS can assess purity, especially when synthesizing derivatives (e.g., Schiff bases) to avoid interference from impurities .

Q. What synthetic routes are viable for this compound, and what are their limitations?

- Methodological Answer :

- Friedel-Crafts Acylation : React 1,3-dimethylcyclohexane with formyl chloride in the presence of AlCl. However, steric hindrance from the 4,4-dimethyl groups may reduce yield .

- Oxidation of Alcohols : Oxidize 4,4-dimethylcyclohexanemethanol using pyridinium chlorochromate (PCC) in dichloromethane. Monitor reaction progress via TLC to prevent over-oxidation to carboxylic acids .

- Limitations : Side reactions like ring-opening or isomerization may occur under acidic conditions. Use low temperatures (<0°C) and inert atmospheres to mitigate degradation .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate bond angles, dihedral strains, and electrostatic potentials. Compare computed NMR/IR spectra with experimental data to validate structural assignments .

- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility of the cyclohexane ring. For example, chair vs. boat conformers may explain variations in reactivity or solubility reported in conflicting studies .

- Error Analysis : Use root-mean-square deviation (RMSD) to quantify differences between crystallographic data (if available) and simulated structures. Adjust basis sets (e.g., 6-311++G(d,p)) for improved accuracy .

Q. What strategies can address contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare values for aldehyde proton exchange to distinguish between concerted (e.g., hydride transfer) vs. stepwise mechanisms .

- Isotopic Labeling : Use O-labeled aldehydes to track oxygen migration during oxidation or reduction steps.

- Cross-Validation : Replicate disputed experiments under standardized conditions (e.g., solvent purity, temperature control) and analyze intermediates via in-situ FTIR or Raman spectroscopy .

Q. How can the steric and electronic effects of the 4,4-dimethyl group influence the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Steric Maps : Generate steric maps using Tolman’s cone angles or buried volume (%V) calculations to quantify hindrance around the aldehyde group. Software like SambVca can automate this .

- Catalytic Screening : Test Pd/C or Ru-based catalysts in hydrogenation reactions. The 4,4-dimethyl group may slow catalyst-substrate binding, requiring higher pressures or temperatures .

- Electronic Profiling : Use Hammett constants (σ) to correlate substituent effects with reaction rates. Compare with analogous compounds (e.g., 4-methylcyclohexanecarbaldehyde) to isolate steric vs. electronic contributions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions for this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate variables like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions .

- Multivariate Analysis : Principal Component Analysis (PCA) can reduce dimensionality in datasets with >3 variables (e.g., yield, purity, reaction time).

Q. How should researchers validate the purity of this compound in kinetic studies?

- Methodological Answer :

- Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with authentic standards .

- Differential Scanning Calorimetry (DSC) : A sharp melting point (if crystalline) indicates high purity. Discrepancies in literature melting points may arise from polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.